molecular formula C25H24N4O2 B14964169 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B14964169
M. Wt: 412.5 g/mol
InChI Key: SFBDTHBJRMHLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-ETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine class This compound is notable for its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-ones with appropriate alkyl halides in the presence of a base such as anhydrous potassium carbonate in a solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-ETHYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It has been shown to bind to and inhibit certain proteins involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-ETHYLPHENYL)ACETAMIDE is unique due to its specific structural features, such as the cyclopropyl and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C25H24N4O2/c1-2-17-7-6-10-19(13-17)27-22(30)15-28-14-21(18-8-4-3-5-9-18)23-24(28)25(31)29(16-26-23)20-11-12-20/h3-10,13-14,16,20H,2,11-12,15H2,1H3,(H,27,30)

InChI Key

SFBDTHBJRMHLHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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